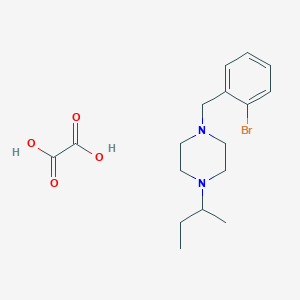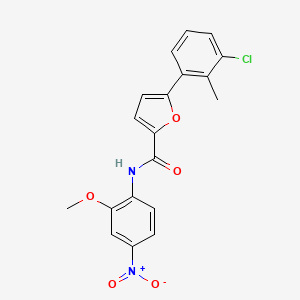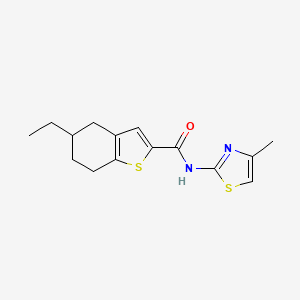
1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. In
Wirkmechanismus
The mechanism of action of 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate is not fully understood. However, studies have shown that this compound exerts its effects through various pathways. One of the major pathways is the activation of caspase-3 and -9, which leads to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it induces apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate in laboratory experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound has cytotoxic effects on normal cells, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate. One of the major areas of research is the development of novel therapeutics based on this compound. Studies have shown that this compound has potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Moreover, studies are needed to optimize the synthesis method and improve the purity of the compound. Overall, research on this compound has the potential to lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has been reported in various studies. One of the commonly used methods involves the reaction of 2-bromobenzylamine with 4-sec-butylpiperazine in the presence of oxalic acid. The reaction mixture is then refluxed in ethanol, and the resulting product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the overall process involves the formation of the oxalate salt of 1-(2-bromobenzyl)-4-sec-butylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it induces apoptosis in cancer cells by activating caspase-3 and -9. Moreover, this compound has been shown to inhibit the growth of tumor cells in vivo.
Another area of research is the use of this compound as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2.C2H2O4/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16;3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQSLPCBWWQQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)


![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)
![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)